4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-4-6-16-29-19-7-9-20(10-8-19)31(27,28)26-13-11-25(12-14-26)21-17-22(30-15-5-2)24-18(3)23-21/h7-10,17H,4-6,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPAIBCOWUIVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Attachment of the Butoxyphenyl and Propoxy Groups: The butoxyphenyl and propoxy groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are key to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous compounds is critical for understanding the unique properties of this molecule. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl Group Variations: The 4-butoxyphenylsulfonyl group in the target compound introduces significant hydrophobicity compared to the 3-fluorophenylsulfonyl analog . The butoxy chain may improve blood-brain barrier penetration but reduce aqueous solubility.
Heterocyclic Core Modifications: Thieno[3,2-d]pyrimidine () replaces the pyrimidine core with a fused thiophene ring, enhancing planarity and π-π stacking interactions with biological targets . Piperidine vs. Piperazine: Piperidine () has one less nitrogen, reducing hydrogen-bonding capacity and basicity, which may lower solubility and target affinity compared to piperazine derivatives .
Functional Group Effects: The 6-propoxy group in the target compound vs. 2-amino () or carboxaldehyde () alters electronic distribution and reactivity. Propoxy may stabilize the molecule against metabolic oxidation . Fluorine substituents () enhance electronegativity and may improve binding in hydrophobic pockets with polar interactions .
Physicochemical and Pharmacokinetic Considerations
- LogP : The butoxyphenyl group likely increases logP (>3) compared to fluorophenyl (logP ~2.5) or methanesulfonyl (logP ~1.8) derivatives, favoring tissue penetration but risking solubility issues.
- Synthetic Accessibility : The target compound’s synthesis would require sulfonylation of piperazine with 4-butoxyphenylsulfonyl chloride, a step shared with analogs in and .
- Crystallinity : Pyrimidine derivatives like ’s compound exhibit defined crystal structures, which may influence formulation stability .
Biological Activity
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a piperazine moiety and a butoxyphenyl sulfonyl group. Its molecular formula is with a molecular weight of 456.6 g/mol. The structure is depicted below:
| Property | Details |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 1170379-58-4 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrimidine Core: Condensation of appropriate aldehydes and amines.
- Piperazinyl Sulfonyl Group Introduction: Sulfonylation of piperazine followed by attachment to the pyrimidine core.
- Butoxyphenyl Group Attachment: Nucleophilic substitution reaction.
- Final Modifications: Alkylation reactions introduce the isopropoxy and methyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, modulating their activity. This may involve:
- Inhibition of Enzyme Activity: Targeting key enzymes in metabolic pathways.
- Alteration of Signal Transduction Processes: Modifying cellular signaling pathways that regulate various biological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide moiety enhances the interaction with target proteins involved in cell proliferation.
Antidepressant Effects
The piperazine structure is known for its antidepressant properties, potentially through serotonin receptor modulation. This suggests that the compound may have applications in treating mood disorders.
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Study on Antitumor Activity:
- Objective: To evaluate the cytotoxic effects on various cancer cell lines.
- Findings: The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values in the micromolar range.
-
Antidepressant Mechanism Investigation:
- Objective: To assess the effects on serotonin receptor activity.
- Findings: In vitro assays indicated enhanced binding affinity to serotonin receptors, suggesting potential use as an antidepressant agent.
-
Antimicrobial Testing:
- Objective: To determine efficacy against bacterial pathogens.
- Findings: The compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-(4-(4-Methoxyphenyl)sulfonyl)piperazin-1-yl-pyrimidine | Antitumor and antidepressant properties |
| 4-(4-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl-pyrimidine | Enhanced antimicrobial effects |
Q & A
Q. Optimization Tips :
Q. Table 1. Synthetic Optimization Parameters
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonylpiperazine protons at δ 3.3–3.6 ppm, pyrimidine methyl at δ 2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- X-ray Crystallography (if crystalline): Resolve absolute configuration, as seen in similar piperazine derivatives .
How can researchers assess the compound's metabolic stability in preclinical models?
Advanced Research Question
Methodological Answer:
In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Monitor demethylation or sulfonyl cleavage metabolites .
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Plasma Stability : Incubate in plasma (37°C, 1–24 hrs) and analyze degradation products. Adjust formulation (e.g., PEGylation) if instability is observed .
What strategies are effective for identifying the primary biological targets of this compound?
Advanced Research Question
Methodological Answer:
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition (IC₅₀ values). Prioritize kinases with sub-µM activity .
- Pull-Down Assays : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via SDS-PAGE/mass spectrometry .
- Computational Docking : Use AutoDock Vina to model interactions with BCL-2 or PI3K-like domains, guided by structural analogs (e.g., ABT-263) .
How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Advanced Research Question
Methodological Answer:
Vary Substituents : Synthesize analogs with:
- Shorter/longer alkoxy chains (e.g., ethoxy vs. butoxy) .
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonylpiperazine stability .
Biological Testing : Compare IC₅₀ values in apoptosis assays (e.g., caspase-3 activation) and cytotoxicity screens (MTT assay) .
LogP Analysis : Measure hydrophobicity (HPLC) to correlate with membrane permeability .
Q. Table 2. Example SAR Data
| Analog | Substituent (R) | IC₅₀ (BCL-2 Inhibition) | LogP |
|---|---|---|---|
| 1 | Butoxy | 0.8 µM | 3.2 |
| 2 | Propoxy | 1.5 µM | 2.9 |
| 3 | CF₃ | 0.3 µM | 4.1 |
How can discrepancies between in vitro and in vivo activity data be resolved?
Advanced Research Question
Methodological Answer:
- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution. Poor oral absorption may explain low in vivo efficacy .
- Metabolite Identification : Use LC-HRMS to detect inactive metabolites (e.g., glucuronidated forms) .
- Formulation Adjustments : Switch to nanoparticle delivery or prodrug strategies to enhance solubility .
What experimental models are suitable for evaluating this compound’s pro-apoptotic activity?
Advanced Research Question
Methodological Answer:
- Cell-Based Assays : Use Jurkat (lymphoma) or HCT116 (colon cancer) lines. Assess apoptosis via Annexin V/PI staining and caspase-3/7 activation .
- Xenograft Models : Administer the compound (e.g., 50 mg/kg, oral) to mice bearing BCL-2-dependent tumors. Monitor tumor volume vs. controls .
What computational approaches predict binding interactions with potential targets?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
